2-Amino-5-bromobenzoic acid
Overview
Description
2-Amino-5-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group (NH2) and a bromine atom (Br), respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
2-Amino-5-bromobenzoic acid is a brominated derivative of Anthranilic Acid . It has been used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . This suggests that one of its primary targets could be the NS5b RNA polymerase of the hepatitis C virus .
Mode of Action
Given its use in the synthesis of hepatitis c virus ns5b rna polymerase inhibitors , it can be inferred that it may interact with the NS5b RNA polymerase, thereby inhibiting the replication of the hepatitis C virus.
Biochemical Pathways
Its role as a precursor in the synthesis of hepatitis c virus ns5b rna polymerase inhibitors suggests that it may affect the viral replication pathway of the hepatitis c virus .
Pharmacokinetics
It is known that the compound is poorly soluble in water , which could impact its bioavailability and require it to be administered intravenously as a prodrug .
Result of Action
This compound has been shown to have potent anti-inflammatory activity and inhibit the growth of certain types of cancer cells . It also has antiviral properties, and it inhibits the replication of human immunodeficiency virus type 1 (HIV-1) in cell culture .
Action Environment
Given its poor solubility in water , it can be inferred that the compound’s action and efficacy could be influenced by the physiological environment, particularly the presence of other solvents or carriers that could enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-bromobenzoic acid can be synthesized through the bromination of anthranilic acid (2-aminobenzoic acid). The process involves the addition of bromine to a solution of anthranilic acid in glacial acetic acid at a controlled temperature. The reaction mixture is then stirred, and the product is isolated by filtration and purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or nitric acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include nitrobenzoic acids.
Reduction Reactions: Products include benzyl alcohol derivatives.
Scientific Research Applications
2-Amino-5-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-5-iodobenzoic acid
Comparison: 2-Amino-5-bromobenzoic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-amino-5-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXRHLWPSBCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206643 | |
Record name | 5-Bromoanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206643 | |
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Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Alfa Aesar MSDS] | |
Record name | 5-Bromoanthranilic acid | |
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CAS No. |
5794-88-7 | |
Record name | 2-Amino-5-bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5794-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Bromoanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794887 | |
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Record name | 2-Amino-5-bromobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97201 | |
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Record name | 5-Bromoanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206643 | |
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Record name | 2-amino-5-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.854 | |
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Record name | 5-BROMOANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30190723F | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Amino-5-bromobenzoic acid in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. For instance, it acts as a key starting material in synthesizing 2,4,6-trisubstituted quinazoline derivatives via Buchwald and Suzuki coupling reactions []. Additionally, researchers have utilized it to prepare novel 2-thioxo-quinazolin-4-one derivatives by condensation reactions with carbon disulfide, potassium hydroxide, and various aldehydes [].
Q2: Can you provide details on the use of this compound in synthesizing quinazoline derivatives?
A2: The synthesis of 2,4,6-trisubstituted quinazoline derivatives from this compound often involves multiple steps. The process typically starts with the formation of a quinazolinone core structure, followed by further modifications at different positions using various coupling reactions, such as Buchwald and Suzuki couplings []. These reactions allow for the introduction of diverse substituents onto the quinazoline scaffold, enabling the exploration of a wide range of chemical space for potential biological activity.
Q3: Are there alternative synthetic approaches to access 2-Amino-5-bromobenzaldehyde, a compound derived from this compound?
A3: While 2-Amino-5-bromobenzaldehyde can be prepared from this compound via reduction with Lithium aluminum hydride [], a more environmentally friendly approach utilizes air oxidation. This method employs a Copper(I)/TEMPO catalytic system with air as the oxidant to convert the corresponding alcohol, 2-Amino-5-bromobenzyl alcohol, to the aldehyde []. This air oxidation strategy offers a greener alternative by minimizing waste generation and utilizing readily available, inexpensive reagents.
Q4: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A4: Researchers frequently utilize a combination of spectroscopic methods to confirm the structure of this compound and its derivatives. These include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both ¹H NMR and ¹³C NMR are used to determine the structure and purity of the compounds [, ].
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, further supporting structural elucidation [].
Q5: Have any computational studies been conducted on this compound?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the monomeric and dimeric structures of this compound []. These calculations, combined with experimental data from FT-IR, FT-Raman, and UV spectroscopy, offer insights into the molecule's structural characteristics, electronic properties, and potential intermolecular interactions.
Q6: Has this compound been investigated for its antimicrobial activity?
A6: While this compound itself has not been extensively studied for its antimicrobial properties, some of its derivatives, particularly those incorporating a quinazolinone scaffold, have demonstrated promising antibacterial activity. For example, hybrid compounds containing 2-mercapto-3-arylquinazolin-4(3H)-ones derived from this compound exhibited notable inhibitory effects against both Gram-negative and Gram-positive bacteria []. These findings highlight the potential of modifying this compound to develop new antimicrobial agents.
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